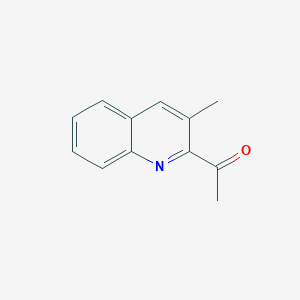
1-(3-Methylquinolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antimicrobial Activity
1-(3-Methylquinolin-2-yl)ethanone and its derivatives have been investigated for their antimicrobial properties. Studies show that certain derivatives exhibit significant activity against a range of microbial strains, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Research indicates that compounds related to this compound may possess anticancer properties. Specifically, derivatives have been explored for their ability to enhance the efficacy of existing chemotherapeutic agents, such as doxorubicin, by increasing intracellular drug accumulation .
Case Study: Quinolinone-Pyrimidine Hybrids
A study on quinolinone-pyrimidine hybrids demonstrated that specific modifications of this compound could lead to improved P-glycoprotein inhibitory activity, which is crucial for overcoming multidrug resistance in cancer treatment .
Chemical Synthesis Applications
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and oxidation processes. For example, it can be used in the synthesis of pyrano[3,2-c]quinolones through acid-catalyzed reactions with propargylic alcohols, yielding products with moderate to high efficiency .
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | pTsOH·H2O | 1,2-DCE | 84 | 51-58 |
| Oxidation | CuOTf | Various | Room Temp | 31-60 |
Material Science Applications
Development of New Materials
this compound and its derivatives are being explored for their potential in developing new materials with unique optical and electronic properties. This includes their use in luminescent complexes and as ligands in coordination chemistry, which can lead to applications in photonic devices and sensors .
Mechanistic Insights
Understanding the mechanism of action for this compound is crucial for optimizing its applications. The compound is known to interact with biological targets through various biochemical pathways, including enzyme inhibition and receptor modulation. This interaction profile is essential for its effectiveness as a pharmaceutical agent.
Eigenschaften
CAS-Nummer |
66635-61-8 |
|---|---|
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(3-methylquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-7-10-5-3-4-6-11(10)13-12(8)9(2)14/h3-7H,1-2H3 |
InChI-Schlüssel |
IBRHAUKCIVTPGX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C1C(=O)C |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N=C1C(=O)C |
Key on ui other cas no. |
66635-61-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















